![molecular formula C20H25N3O4 B2906069 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 2034429-79-1](/img/structure/B2906069.png)
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a piperazine ring . It is likely to be a synthetic compound, possibly used in pharmaceutical or chemical research .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The planarity of the heterocyclic system was found to be essential for maintaining protein kinase inhibitory potency in similar compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A, with one compound demonstrating a high selectivity index value against Coxsackie B4 virus .
Anticancer Activity
Indole derivatives have been found to possess anticancer activities. They can induce apoptosis in cancer cells by activating caspase enzymes and disrupting cell proliferation markers like PCNA . This suggests their potential use in cancer therapy research.
Antimicrobial and Antitubercular Activity
Indole derivatives have also been explored for their antimicrobial and antitubercular effects. Compounds derived from pyridine and indole were investigated for their in vitro activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as antitubercular agents .
Mechanism of Action
Target of Action
Related compounds have been found to interact with various receptors . For instance, indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Related compounds have been studied for their adme properties . For instance, a group of 2-{alkyl}-1H-benzo[d]imidazoles and their derivatives were found to have certain ADME properties .
Result of Action
Based on the wide range of biological activities exhibited by related compounds, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-13-14-27-19-15-16(7-8-21-19)20(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)26-2/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYNEBOFQOELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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